
7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a hydroxyl group at the 7-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding methods such as proton quantum tunneling, which minimizes side reactions and enhances yield . The use of free radical cyclization cascades is also notable for constructing complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for esterification and amidation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, ethers, or amides.
Scientific Research Applications
7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-carbaldehyde: Another benzofuran derivative with a similar core structure but different functional groups.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains an amino group and a chloro group, offering different chemical properties and applications.
Uniqueness: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and diverse applications in research and industry.
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2,(H,11,12) |
InChI Key |
NOYVAYGFQLQMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


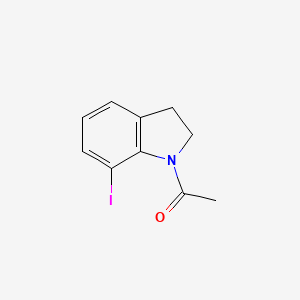
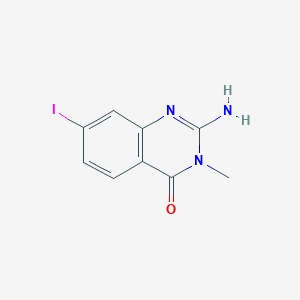
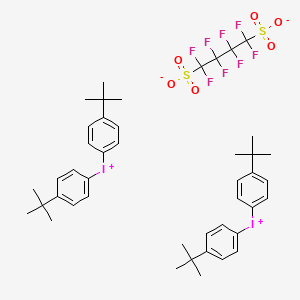
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)
![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B13916128.png)

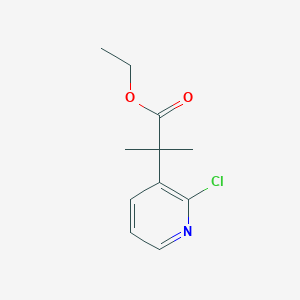
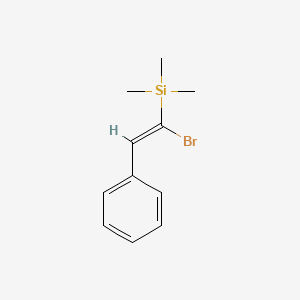
![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)
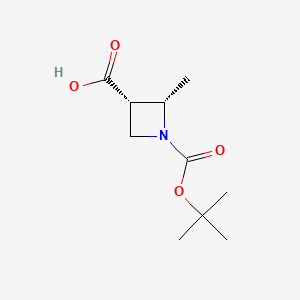
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)

